Lipophilicity (LogP) Comparison Against 1‑Formylpiperidine and 4‑Cyanopiperidine
The calculated partition coefficient (LogP) of 1‑formylpiperidine‑4‑carbonitrile is 0.378 . This value sits between the more hydrophilic 1‑formylpiperidine (LogP 0.24–0.0, depending on prediction method) and the more lipophilic 4‑cyanopiperidine (LogP 0.838) . The intermediate LogP suggests that 1‑formylpiperidine‑4‑carbonitrile may offer a balanced solubility profile—more organic‑soluble than the parent formamide, yet less lipophilic than the free nitrile—which can be advantageous in multi‑step sequences requiring both aqueous work‑up and organic‑phase reactions.
| Evidence Dimension | Calculated octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.37838 |
| Comparator Or Baseline | 1‑Formylpiperidine: LogP 0.24–0.0; 4‑Cyanopiperidine: LogP 0.838 |
| Quantified Difference | ΔLogP ≈ +0.14 vs. 1‑formylpiperidine; ΔLogP ≈ –0.46 vs. 4‑cyanopiperidine |
| Conditions | ACD/Labs or similar in silico prediction (vendor‑reported) |
Why This Matters
Balanced lipophilicity can improve handling in multi‑step syntheses and may translate to better passive permeability in early‑stage drug discovery programs.
